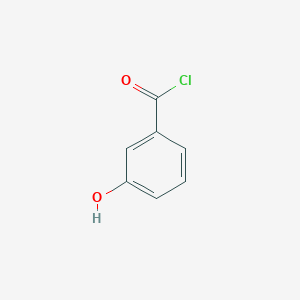

3-Hydroxybenzoyl chloride

Descripción

Contextual Significance in Modern Synthetic Chemistry

The importance of 3-hydroxybenzoyl chloride in modern synthetic chemistry stems from its dual reactivity. The acyl chloride functional group is a highly reactive acylating agent, readily participating in reactions with various nucleophiles. smolecule.com This allows for the straightforward formation of esters through reaction with alcohols and amides through reaction with amines. smolecule.comevitachem.com The presence of the chlorine atom enhances the electrophilicity of the carbonyl carbon, facilitating these nucleophilic substitution reactions. smolecule.com

Simultaneously, the phenolic hydroxyl group offers another site for chemical modification, allowing for regioselective reactions. This dual functionality is highly valued in the multi-step synthesis of complex target molecules, where precise control over reactivity is essential. It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and advanced polymers. smolecule.comontosight.aicymitquimica.com Its ability to introduce a hydroxy-substituted benzoyl moiety is leveraged in the creation of molecules with specific biological activities or material properties. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClO₂ nih.gov |

| Molecular Weight | 156.57 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 40812-76-8 nih.gov |

| Canonical SMILES | C1=CC(=C(C=C1)O)C(=O)Cl |

| InChI Key | DFNWJUOJZVWDRT-UHFFFAOYSA-N nih.gov |

Scope of Academic Inquiry and Research Focus

Academic and industrial research involving this compound is primarily centered on its application as a synthetic intermediate. A significant area of investigation is its use in medicinal chemistry to synthesize novel, biologically active compounds. For instance, it is a documented reagent in the preparation of substituted 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds explored for various therapeutic activities. lookchem.com Research has also been directed towards its incorporation into potential antidiabetic prodrugs and dual inhibitors for enzymes like Raf/HDAC. lookchem.com

Another major focus of research is the optimization of its synthesis. Traditional methods involve the treatment of 3-hydroxybenzoic acid with chlorinating agents like thionyl chloride or oxalyl chloride. smolecule.com Recent studies and patents, however, describe improved processes aimed at increasing yield and utilizing more environmentally benign conditions. google.com For example, a patented method details a synthesis using thionyl chloride in a toluene (B28343) solvent system with N,N-Dimethylformamide as a catalyst, achieving a yield of 73.6%. google.com These advancements are critical for making its use in large-scale industrial applications more efficient and sustainable. google.com The compound's reactivity is also explored in material science for creating functionalized polymers and conjugated molecules for potential use in organic electronics. smolecule.com

Table 2: Selected Synthesis and Reaction Data

| Reaction Type | Reagents | Notes |

|---|---|---|

| Synthesis | 3-hydroxybenzoic acid, thionyl chloride, N,N-Dimethylformamide, toluene | A patented method heats the reaction to 60°C for 4 hours to produce the target compound. google.com |

| Synthesis | 3-hydroxybenzoic acid, oxalyl dichloride, N,N-dimethyl-formamide, dichloromethane | Reaction proceeds at room temperature for 2 hours. chemicalbook.com |

| Acylation | Alcohols or Amines | The reactive acyl chloride group reacts with various nucleophiles to form esters and amides, respectively. smolecule.com |

| Hydrolysis | Water | In the presence of water, the compound hydrolyzes to form 3-hydroxybenzoic acid and hydrochloric acid. smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNWJUOJZVWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513520 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40812-76-8 | |

| Record name | 3-Hydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxybenzoyl Chloride

General Synthesis Pathways

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For 3-Hydroxybenzoic acid, this conversion requires a chlorinating agent that is reactive enough to effect the transformation without causing unwanted side reactions with the phenolic hydroxyl group. The general pathways involve the use of common chlorinating agents such as thionyl chloride and oxalyl chloride, as well as less common alternatives.

Conversion from 3-Hydroxybenzoic Acid

The primary route to 3-Hydroxybenzoyl chloride is the direct chlorination of 3-Hydroxybenzoic acid. This is typically accomplished by reacting the acid with a suitable chlorinating agent, which converts the carboxylic acid moiety into the more reactive acyl chloride.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids due to its effectiveness and the convenient removal of byproducts, which are gaseous (sulfur dioxide and hydrogen chloride). The reaction is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which acts as a catalyst by forming a Vilsmeier reagent intermediate, thereby accelerating the reaction.

A typical procedure involves heating 3-Hydroxybenzoic acid with an excess of thionyl chloride, often in an inert solvent. For a related compound, 4-chloro-3-hydroxybenzoic acid, the synthesis of the corresponding acid chloride was achieved by heating the acid with thionyl chloride in toluene (B28343) at 70°C for 2 hours with a catalytic amount of DMF. It is common practice to remove the excess thionyl chloride and solvent under reduced pressure after the reaction is complete.

Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. It is often preferred for smaller-scale reactions or when milder conditions are required, as the byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are all gaseous, simplifying purification. Similar to the thionyl chloride method, a catalytic amount of DMF is often employed.

The reaction is typically carried out by treating the carboxylic acid with oxalyl chloride in an inert solvent, such as dichloromethane (DCM), at room temperature. The catalytic cycle involves the formation of a reactive Vilsmeier-type intermediate from the reaction of oxalyl chloride and DMF, which then facilitates the conversion of the carboxylic acid to the acyl chloride.

Beyond the common reagents, other chlorinating agents can be employed for the synthesis of acyl chlorides.

Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction involves heating the carboxylic acid with PCl₅. A procedure for the synthesis of p-nitrobenzoyl chloride from p-nitrobenzoic acid involves mixing the solid reactants and heating them on a water bath, resulting in a vigorous reaction that yields the acid chloride and phosphorus oxychloride (POCl₃) as a byproduct orgsyn.org. Yields for this type of reaction are reported to be in the range of 90-96% when pure reagents are used orgsyn.org.

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent offers a milder alternative for the preparation of acyl chlorides. The reaction is typically carried out at room temperature in a solvent such as acetone (B3395972), in the presence of a base like triethylamine (TEA). The carboxylic acid reacts with cyanuric chloride to form the acyl chloride, with the byproducts being insoluble triazine derivatives that can be removed by filtration.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The choice of solvent can significantly influence the rate and outcome of the synthesis of acyl chlorides. An ideal solvent should be inert to the reactants and products, facilitate the dissolution of the starting materials, and have a suitable boiling point for the desired reaction temperature.

For the synthesis of hydroxybenzoyl chlorides, a variety of solvents have been employed. A patent for the preparation of 4-hydroxybenzoyl chloride describes a process using benzene (B151609) as the solvent and N,N-dimethylformamide as a co-solvent google.com. The use of DMF as a co-solvent is noted to improve the solubility of the starting hydroxybenzoic acid google.com. Toluene is another non-polar solvent that has been used effectively in the synthesis of a related compound, 4-chloro-3-hydroxybenzoyl chloride. Polar aprotic solvents such as dichloromethane (DCM) and acetonitrile are also commonly used for these types of reactions.

The following table summarizes the impact of different solvents on the synthesis of acyl chlorides from carboxylic acids, based on general observations and specific examples from the literature.

| Solvent | Polarity | Typical Reaction Conditions | Observations and Potential Impact on this compound Synthesis |

| Toluene | Non-polar | Heating with thionyl chloride and catalytic DMF. | Good for higher temperature reactions. Can aid in the azeotropic removal of excess thionyl chloride. |

| Benzene | Non-polar | Used with thionyl chloride and DMF as a co-solvent for 4-hydroxybenzoyl chloride synthesis. | Similar to toluene, but with higher toxicity. The use of DMF as a co-solvent improves the solubility of the starting material. |

| Dichloromethane (DCM) | Polar aprotic | Commonly used with oxalyl chloride and catalytic DMF at room temperature. | Good solubility for many organic compounds. Its low boiling point facilitates easy removal after the reaction. |

| Acetonitrile | Polar aprotic | Can be used as a solvent for various chlorination reactions. | A polar solvent that can promote the reaction. |

| Neat (no solvent) | N/A | Refluxing the carboxylic acid in excess thionyl chloride. | Simplifies the reaction setup and workup, but may require higher temperatures and is only suitable for thermally stable compounds. |

Table 1: Influence of Solvents on Acyl Chloride Synthesis

Temperature and Pressure Parameters

The reaction temperature is a critical parameter that significantly influences the reaction rate and the formation of byproducts. For the synthesis of analogous hydroxybenzoyl chlorides, such as the 4-hydroxy isomer, the temperature is typically maintained between 30°C and 65°C. In some preparations, the mixture is heated under reflux to ensure the completion of the reaction. For instance, the synthesis of 4-chloro-3-hydroxybenzoyl chloride is conducted by heating at 70°C for 2 hours.

Pressure is generally not a critical parameter for the chlorination of hydroxybenzoic acids with thionyl chloride and is typically conducted at atmospheric pressure. However, in related syntheses, such as for 3-chloromethylbenzoyl chloride from benzenyl trichloride, the reaction may be conducted under a nitrogen pressure of 0.1 to 0.5 MPa to maintain an inert atmosphere and control the reaction environment.

Catalytic Influence (e.g., N,N-Dimethylformamide)

The addition of a catalyst is crucial for accelerating the conversion of the carboxylic acid to the acyl chloride. N,N-Dimethylformamide (DMF) is widely used as a catalyst in these reactions. DMF's catalytic activity stems from its reaction with the chlorinating agent (e.g., thionyl chloride) to form a Vilsmeier-type reagent, an imidoyl chloride, in situ. This intermediate is more reactive than thionyl chloride itself and readily reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. The use of even a catalytic amount, sometimes just a single drop, can significantly enhance the reaction rate.

| Compound | Starting Material | Chlorinating Agent | Catalyst/Solvent | Temperature | Pressure |

|---|---|---|---|---|---|

| 4-Hydroxybenzoyl Chloride | 4-Hydroxybenzoic acid | Thionyl chloride | N,N-Dimethylformamide (DMF) / Benzene | 30-65°C | Atmospheric |

| 4-Chloro-3-hydroxybenzoyl chloride | 4-Chloro-3-hydroxybenzoic acid | Thionyl chloride | N,N-Dimethylformamide (DMF) / Toluene | 70°C | Atmospheric |

| 3-Chloromethylbenzoyl chloride | Benzenyl trichloride & Paraformaldehyde | - | Aluminum trichloride / Chloroform | 50-55°C | 0.4 MPa |

Scale-Up Considerations in Laboratory and Industrial Production

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. Key considerations include:

Heat Management: The reaction between 3-hydroxybenzoic acid and thionyl chloride is exothermic. On a large scale, efficient heat removal is critical to prevent temperature runaways, which could lead to side reactions and decomposition of the product. Industrial reactors with cooling jackets and controlled addition rates of reagents are necessary.

Byproduct Management: The reaction generates gaseous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl). An industrial setup must include a robust off-gas scrubbing system to neutralize these corrosive and toxic gases before they are released into the atmosphere.

Material Handling: Handling large quantities of corrosive materials like thionyl chloride requires specialized equipment and safety protocols. The choice of reactor materials must be resistant to corrosion from HCl and the reactants.

Purification: While laboratory-scale synthesis might employ simple distillation or evaporation, industrial production often requires more sophisticated purification methods. Fractional distillation under reduced pressure is typically used to isolate the this compound from unreacted starting materials, the solvent, and any high-boiling impurities to achieve the desired purity.

Solvent Recovery: For economic and environmental reasons, the recovery and recycling of solvents like toluene or benzene are standard practice in industrial settings. This involves distillation and purification steps to ensure the solvent is suitable for reuse.

Synthesis of Structurally Related Benzoyl Chlorides for Comparative Mechanistic Studies

3-Amino-4-hydroxybenzoyl Chloride Synthesis

The synthesis of 3-Amino-4-hydroxybenzoyl chloride begins with the preparation of its precursor, 3-amino-4-hydroxybenzoic acid. A common route involves the nitration of 4-chlorobenzoic acid to yield 3-nitro-4-chlorobenzoic acid. This intermediate then undergoes nucleophilic substitution with a hydroxide source to replace the chlorine with a hydroxyl group, followed by the reduction of the nitro group to an amine.

A specific method involves reacting 3-nitro-4-chlorobenzoic acid with a sodium hydroxide solution at 100-105°C. The resulting 3-nitro-4-hydroxybenzoic acid is then subjected to a pressurized reduction using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas at 95-100°C to yield 3-amino-4-hydroxybenzoic acid. The final step, the conversion to 3-amino-4-hydroxybenzoyl chloride, would be achieved through chlorination with an agent like thionyl chloride, analogous to the synthesis of other hydroxybenzoyl chlorides.

4-Hydroxybenzoyl Chloride Synthesis

The synthesis of 4-Hydroxybenzoyl chloride is well-documented and serves as a primary comparative model. The most prevalent method involves heating 4-hydroxybenzoic acid with an excess of thionyl chloride. The reaction is often catalyzed by N,N-dimethylformamide (DMF) and carried out in a solvent such as benzene or toluene. A typical procedure involves heating 4-hydroxybenzoic acid under reflux with thionyl chloride and a catalytic amount of DMF for several hours. After the reaction is complete, the excess thionyl chloride and solvent are removed, often by evaporation or distillation under reduced pressure, to yield the crude 4-hydroxybenzoyl chloride.

| Reactant | Reagent | Catalyst | Solvent | Reaction Time | Temperature |

|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid (11.04 g) | Thionyl chloride (80 ml) | DMF (0.1 ml) | - | 2 hours | Reflux |

| 4-hydroxybenzoic acid (20 g) | Thionyl chloride (34 g) | DMF (40 ml) | Benzene (120 ml) | 4 hours | 55°C |

3-Chloromethylbenzoyl Chloride Synthesis

The synthesis of 3-Chloromethylbenzoyl chloride provides a different mechanistic comparison. One innovative, one-step method involves the reaction of benzenyl trichloride and paraformaldehyde in the presence of a Lewis acid catalyst like aluminum trichloride or ferric chloride. This reaction is typically carried out in a solvent such as chloroform or methylene dichloride at a temperature of 20-70°C and a pressure of 0.1-0.5 MPa. This approach avoids the use of thionyl chloride and proceeds through a different electrophilic aromatic substitution mechanism. Another route involves the direct chlorination of the methyl group of 3-methylbenzoyl chloride. These varied synthetic strategies for structurally similar molecules highlight the diverse mechanistic pathways available for the preparation of functionalized benzoyl chlorides.

3-Methoxybenzoyl Chloride Synthesis

3-Methoxybenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals that combat Alzheimer's disease and inhibitors of tumor growth chemicalbook.comshreesulphuric.com. The most prevalent method for its synthesis is the direct chlorination of 3-methoxybenzoic acid. This transformation can be achieved using several chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most commonly employed.

The reaction with thionyl chloride involves heating 3-methoxybenzoic acid with an excess of the reagent, often in an inert solvent. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product masterorganicchemistry.com. Similarly, oxalyl chloride reacts with carboxylic acids to form the corresponding acyl chlorides, with the advantage of producing only gaseous byproducts (CO, CO₂, and HCl), making it a milder and more selective reagent wikipedia.orgchemicalbook.compearson.com. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) commonorganicchemistry.com.

Detailed research has explored the optimization of these reactions. For instance, the synthesis of related methoxybenzoyl chlorides, such as the para-isomer, has been described where p-methoxybenzoic acid is heated with thionyl chloride at 70°C for 6 hours prepchem.com. For the ortho-isomer, a method using triphosgene in dichloroethane with an initiator like DMF or pyridine (B92270) has been reported, achieving high yields google.com. While these examples pertain to isomers, the underlying principles of the reaction with thionyl chloride or oxalyl chloride are directly applicable to the synthesis of 3-methoxybenzoyl chloride from 3-methoxybenzoic acid.

The following table summarizes the key aspects of the synthesis of 3-methoxybenzoyl chloride from 3-methoxybenzoic acid using common chlorinating agents.

| Reagent | Typical Solvent | Reaction Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | None (neat) or inert solvent (e.g., Toluene) | Reflux/Heating prepchem.comsciencemadness.org | SO₂, HCl masterorganicchemistry.com | A common and cost-effective method. Excess reagent can be removed by distillation prepchem.comresearchgate.net. |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Room temperature or gentle heating commonorganicchemistry.com | CO, CO₂, HCl wikipedia.orgpearson.com | A milder and more selective reagent, often preferred for sensitive substrates chemicalbook.com. |

| Triphosgene | Dichloroethane | 40-45°C with an initiator (e.g., DMF, Pyridine) google.com | CO₂, HCl | Used for related isomers, suggesting applicability. |

Upon successful synthesis, 3-methoxybenzoyl chloride is a clear, colorless to light yellow liquid with a boiling point of 123-125 °C at 15 mm Hg chemicalbook.comshreesulphuric.com.

Insufficient Data Available to Generate a Comprehensive Article on the Reactivity and Reaction Mechanisms of this compound

A thorough review of available scientific literature reveals a significant lack of specific research data pertaining to the detailed reactivity and reaction mechanisms of this compound as outlined in the requested article structure. While general principles of acyl chloride reactivity are well-established, specific experimental details, kinetic studies, and reaction examples for the 3-hydroxy isomer are not sufficiently documented in accessible resources to generate a thorough and scientifically accurate article.

The requested article outline necessitates in-depth information on several key areas of the compound's chemical behavior:

Hydrolysis and Chemical Stability Investigations: A critical component of the requested article is the section on the kinetic studies of pH-dependent hydrolysis. Extensive searches for this specific data have yielded no results. While the hydrolysis of benzoyl chloride and other substituted derivatives has been studied, specific kinetic data, rate constants, and mechanistic details for the pH-dependent hydrolysis of this compound are not present in the available literature.

Due to these significant gaps in the scientific literature concerning the specific reactivity of this compound, it is not possible to construct an article that is both "thorough, informative, and scientifically accurate" and strictly adheres to the provided detailed outline. To do so would require speculation and the presentation of general information not specific to the subject compound, which would violate the core instructions of the request.

Reactivity and Reaction Mechanisms of 3 Hydroxybenzoyl Chloride

Hydrolysis and Chemical Stability Investigations

Thermal Stability Profiles

The thermal stability of 3-hydroxybenzoyl chloride is a critical parameter for its storage, handling, and application in various chemical syntheses. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for this compound are not extensively available in publicly accessible literature, the thermal behavior of its precursor, 3-hydroxybenzoic acid, provides valuable insights into the potential thermal characteristics of the acyl chloride derivative.

Studies on 3-hydroxybenzoic acid have revealed its considerable thermal stability. Unlike its isomers, 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid, 3-hydroxybenzoic acid does not undergo decarboxylation at elevated temperatures and remains stable up to 300°C. chemicalbook.com This inherent stability of the 3-hydroxy-substituted benzene (B151609) ring suggests that this compound may also exhibit a degree of thermal robustness.

Thermal analysis of hydroxybenzoic acid derivatives has been a subject of research to understand their decomposition kinetics. For the meta-isomer (3-hydroxybenzoic acid), the activation energy for decomposition has been determined to be 78.2 kJ mol⁻¹. researchgate.netakjournals.com The enthalpy of vaporization (ΔHvap) for 3-hydroxybenzoic acid has been reported as 80.4 kJ mol⁻¹. researchgate.netakjournals.com

Differential scanning calorimetry (DSC) of 3-hydroxybenzoic acid has identified different polymorphic forms with distinct melting points. Form I, the most stable polymorph, melts at 202°C, while a metastable form III melts at approximately 196°C. rsc.org The thermal behavior is further complicated by sublimation and recrystallization processes at elevated temperatures. rsc.org

It is important to note that the conversion of the carboxylic acid group to a more reactive acyl chloride group will inherently alter the molecule's thermal profile. The acyl chloride functionality is susceptible to hydrolysis and can react with the phenolic hydroxyl group, especially at higher temperatures, potentially leading to polymerization or decomposition at temperatures lower than the parent carboxylic acid. The precise thermal decomposition pathway and byproducts of this compound would require dedicated thermal analysis studies.

Table 1: Thermal Properties of 3-Hydroxybenzoic Acid (Precursor to this compound)

| Property | Value | Reference |

| Decomposition Activation Energy | 78.2 kJ mol⁻¹ | researchgate.netakjournals.com |

| Enthalpy of Vaporization (ΔHvap) | 80.4 kJ mol⁻¹ | researchgate.netakjournals.com |

| Melting Point (Form I) | 202°C | rsc.org |

| Melting Point (Form III) | 196°C | rsc.org |

| Stability Limit | Stable up to 300°C | chemicalbook.com |

Green Chemistry Principles in this compound Transformations

The application of green chemistry principles to the synthesis and reactions of this compound is crucial for developing more sustainable and environmentally friendly chemical processes. While specific research on green transformations of this compound is limited, general green chemistry approaches applicable to acyl chlorides can be considered.

One of the primary areas for implementing green chemistry is in the synthesis of this compound itself. The traditional method often involves the use of hazardous chlorinating agents like thionyl chloride or oxalyl chloride, which produce toxic byproducts such as sulfur dioxide and hydrogen chloride, or carbon monoxide and carbon dioxide, respectively. A greener alternative that has been explored for the synthesis of other acyl chlorides is the use of solid phosgene (B1210022) (triphosgene). researchgate.net Solid phosgene is a safer and more convenient alternative to gaseous phosgene and can be used as a green acyl chloride reagent. researchgate.net

Another key principle of green chemistry is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. rasayanjournal.co.inmdpi.comorganic-chemistry.orgrsc.org The application of microwave irradiation to the synthesis of this compound or its subsequent reactions could offer a more energy-efficient pathway compared to conventional heating methods.

Solvent selection is also a critical aspect of green chemistry. The use of greener solvents or, ideally, solvent-free reaction conditions can significantly reduce the environmental impact of a chemical process. Research into the synthesis of other aromatic compounds has demonstrated the feasibility of performing reactions under solvent-free conditions or in more environmentally benign solvents like ionic liquids.

Furthermore, the development of catalytic methods for the synthesis and transformations of this compound aligns with green chemistry principles. The use of catalysts can reduce the amount of reagents required and minimize waste generation. While not specific to this compound, research on catalytic conversions of epoxides to cyclic carbonates using hydroxy acid-functionalized ionic liquids as catalysts highlights the potential for developing novel catalytic systems for reactions involving this compound. nih.gov

In the context of reactions involving this compound, such as esterification or amidation, green chemistry metrics can be applied to evaluate the environmental performance of different synthetic routes. Metrics such as atom economy, E-factor, and process mass intensity can help quantify the efficiency and waste generation of a particular transformation, guiding the development of more sustainable processes.

Table 2: Application of Green Chemistry Principles to Acyl Chloride Transformations

| Green Chemistry Principle | Application in this compound Transformations | Potential Benefits |

| Safer Reagents | Use of solid phosgene instead of thionyl chloride or oxalyl chloride for synthesis. researchgate.net | Reduced hazard, easier handling. |

| Energy Efficiency | Microwave-assisted synthesis and reactions. rasayanjournal.co.inmdpi.comorganic-chemistry.orgrsc.org | Faster reaction times, lower energy consumption. |

| Safer Solvents | Exploration of solvent-free conditions or use of green solvents like ionic liquids. | Reduced solvent waste and toxicity. |

| Catalysis | Development of catalytic methods for synthesis and subsequent reactions. | Increased efficiency, reduced waste. |

| Waste Prevention | Optimization of reaction conditions to maximize atom economy and minimize byproducts. | Less environmental pollution. |

Derivatization Strategies and Novel Compound Architectures Utilizing 3 Hydroxybenzoyl Chloride

Synthesis of Functionalized Amide Derivatives

The reaction of 3-hydroxybenzoyl chloride with primary or secondary amines is a direct and efficient method for forming amide bonds, a key linkage in many biologically active molecules.

The synthesis of N-benzoyl-2-hydroxybenzamides can be achieved through the acylation of salicylamide (B354443) with this compound. This reaction typically proceeds by treating salicylamide with the acid chloride in a suitable solvent, often in the presence of a base like pyridine (B92270) to act as a catalyst and to neutralize the hydrogen chloride byproduct. The reaction mixture is commonly heated to drive the reaction to completion, yielding the desired N-(3-hydroxybenzoyl)-2-hydroxybenzamide. nih.gov This synthetic strategy is a general method for producing a variety of N-benzoyl-2-hydroxybenzamides by varying the substituted acid chloride. nih.gov

Table 1: Synthesis of N-(3-hydroxybenzoyl)-2-hydroxybenzamide

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

Benzol diamides can be synthesized by reacting this compound with a diamine, such as ethylenediamine (B42938) or piperazine. In this reaction, both amino groups of the diamine can act as nucleophiles, attacking the carbonyl carbon of two separate this compound molecules. The synthesis is generally carried out in the presence of a base, like pyridine, which facilitates the reaction by neutralizing the HCl formed. researchgate.netnih.gov This process leads to the formation of a symmetrical diamide (B1670390) where two 3-hydroxybenzoyl units are connected by the diamine spacer.

Table 2: Synthesis of Diamides using Diamine Spacers

| Acid Chloride | Diamine Spacer | Typical Base | Product Example |

|---|---|---|---|

| This compound | Ethylenediamine | Pyridine | N,N'-Bis(3-hydroxybenzoyl)ethane-1,2-diamine |

The synthesis of Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide involves the acylation of thiophene-2-carbohydrazide (B147627) with this compound. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction results in the formation of a new amide bond, linking the 3-hydroxybenzoyl group to the thiophene-2-carbohydrazide core. Similar syntheses involving the reaction of acid chlorides with hydrazides are well-established for creating various carbohydrazide (B1668358) derivatives. researchgate.netresearchgate.net

Table 3: Synthesis of Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide

| Reactant 1 | Reactant 2 | Product |

|---|

Synthesis of Functionalized Ester Derivatives

Esterification using this compound is a common strategy for derivatizing molecules containing hydroxyl groups, leading to the formation of functionalized ester compounds.

Analogous to the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, derivatives can be prepared by reacting salicylic (B10762653) acid with this compound. ukwms.ac.idacs.orgresearchgate.net In this esterification reaction, the hydroxyl group of salicylic acid attacks the carbonyl carbon of this compound. The reaction can be performed in a solvent such as acetone (B3395972) with a base like pyridine serving as a catalyst. ukwms.ac.idacs.org This method provides a direct route to 2-((3-hydroxybenzoyl)oxy)benzoic acid.

Table 4: Synthesis of 2-((3-hydroxybenzoyl)oxy)benzoic Acid

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|

Construction of Heterocyclic Compounds

This compound is a valuable precursor for building more complex heterocyclic structures. One established pathway involves the synthesis of oxazolone (B7731731) derivatives. researchgate.net This can be achieved by first reacting this compound with an amino acid, such as glycine, in a basic solution to form N-(3-hydroxybenzoyl)glycine. This intermediate can then undergo cyclization in the presence of a dehydrating agent like acetic anhydride (B1165640) to yield a 2-(3-hydroxyphenyl)-4-substituted-oxazol-5(4H)-one. These oxazolone rings are themselves useful intermediates for constructing other heterocyclic systems, such as imidazolones and benzimidazoles, through reactions with various nucleophiles. journalagent.com

Indazole Derivatives

This compound serves as a versatile precursor for the synthesis of various indazole derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry. The reactivity of the acyl chloride group allows for its incorporation into the indazole scaffold through several synthetic strategies.

One common approach involves the reaction of this compound with a suitable ortho-substituted aniline (B41778) derivative, followed by cyclization to form the indazole ring. For instance, reaction with a 2-hydrazinylbenzonitrile could, after initial acylation at the hydrazine (B178648) nitrogen, undergo a cyclization reaction to yield a 3-(3-hydroxyphenyl)-1H-indazol-1-amine. Subsequent deamination could then afford the 3-(3-hydroxyphenyl)-1H-indazole.

Alternatively, this compound can be used to synthesize indazole-3-carboxamides. This can be achieved by first preparing 1H-indazole-3-carboxylic acid and then converting it to its acid chloride, which is subsequently reacted with 3-aminophenol. A more direct route would involve the reaction of this compound with 3-aminoindazole, if the amino group's nucleophilicity is sufficient for the acylation reaction without significant side reactions involving the indazole ring nitrogens. The resulting N-(1H-indazol-3-yl)-3-hydroxybenzamide would be a direct incorporation of the 3-hydroxybenzoyl moiety.

While direct examples of the use of this compound in indazole synthesis are not extensively documented in readily available literature, the general principles of indazole synthesis support its utility as a building block. The table below outlines a plausible synthetic route for an indazole derivative incorporating the 3-hydroxybenzoyl group.

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| This compound | 2-Hydrazinylbenzonitrile | 3-(3-Hydroxyphenyl)-1H-indazole | Acylation followed by cyclization |

| This compound | 3-Amino-1H-indazole | N-(1H-Indazol-3-yl)-3-hydroxybenzamide | Amidation |

Thiourea (B124793) Derivatives

The synthesis of thiourea derivatives incorporating the 3-hydroxybenzoyl moiety can be achieved through a multi-step process starting from this compound. A key intermediate in this synthesis is an isothiocyanate.

The first step involves the conversion of this compound to 3-hydroxybenzoyl isothiocyanate. This is typically achieved by reacting the acyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an inert solvent like acetone. The resulting acyl isothiocyanate is a reactive intermediate that is often used in situ for the subsequent reaction.

The second step is the reaction of the in situ generated 3-hydroxybenzoyl isothiocyanate with a primary or secondary amine. For example, reaction with aniline would yield N-(3-hydroxybenzoyl)-N'-phenylthiourea. The reaction proceeds via nucleophilic attack of the amine on the isothiocyanate carbon atom. The phenolic hydroxyl group on the benzoyl moiety may require protection, for instance as a methoxy (B1213986) group, to prevent side reactions, followed by a deprotection step to yield the final 3-hydroxy-substituted thiourea derivative.

A study on the synthesis of related compounds, such as N-(3-methoxybenzoyl)-N'-3-hydroxyphenyl)thiourea, provides a basis for this synthetic strategy. These thiourea derivatives are of interest due to their potential biological activities.

| Starting Material | Reagents | Intermediate | Final Product (with aniline) |

| This compound | 1. KSCN, Acetone2. Aniline | 3-Hydroxybenzoyl isothiocyanate | N-(3-Hydroxybenzoyl)-N'-phenylthiourea |

Quinoxaline (B1680401) and Quinazolinone Frameworks

This compound is a valuable reagent for the construction of quinoxaline and quinazolinone frameworks, which are important heterocyclic systems in drug discovery.

Quinoxaline Derivatives:

Quinoxalines are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This compound can be used to prepare the necessary dicarbonyl precursor. For example, it can be reacted with a suitable nucleophile to generate a phenacyl halide derivative, which can then be oxidized to a phenylglyoxal. This 1,2-dicarbonyl compound, bearing the 3-hydroxyphenyl group, can then be condensed with an ortho-phenylenediamine to form the corresponding 2-(3-hydroxyphenyl)quinoxaline.

Quinazolinone Derivatives:

The synthesis of quinazolinones often involves the acylation of anthranilic acid or its derivatives. This compound can be used to acylate the amino group of anthranilic acid to form N-(3-hydroxybenzoyl)anthranilic acid. This intermediate can then undergo cyclization, often in the presence of a dehydrating agent like acetic anhydride, to form a benzoxazinone (B8607429). Subsequent reaction of the benzoxazinone with ammonia (B1221849) or a primary amine leads to the formation of the desired 2-(3-hydroxyphenyl)quinazolin-4(3H)-one derivative.

The reactivity of the acyl chloride allows for a straightforward introduction of the 3-hydroxybenzoyl moiety into these important heterocyclic systems.

| Heterocyclic System | Key Intermediate from this compound | General Synthetic Approach |

| Quinoxaline | 3-Hydroxyphenylglyoxal | Condensation with o-phenylenediamine |

| Quinazolinone | N-(3-Hydroxybenzoyl)anthranilic acid | Acylation of anthranilic acid, cyclization, and amination |

Development of Complex Molecular Scaffolds

Macrocyclic Systems

The bifunctional nature of this compound, possessing both a reactive acyl chloride and a nucleophilic hydroxyl group, makes it a potential building block for the synthesis of macrocyclic systems. However, the direct use of this compound in macrocyclization reactions requires careful control of reaction conditions to favor intermolecular reactions leading to macrocycles over intramolecular reactions or polymerization.

A more controlled approach involves the preparation of linear precursors that can then undergo a final ring-closing reaction. For example, this compound can be reacted with a long-chain diol under conditions that favor mono-acylation of the diol. The resulting ester, still possessing a free hydroxyl group on the benzoyl moiety and a hydroxyl group at the other end of the diol chain, could then undergo an intramolecular esterification to form a macrocyclic lactone.

Alternatively, two molecules of this compound can be linked by a long-chain diamine to form a bis(benzamide) derivative. The two terminal hydroxyl groups of this linear precursor could then be bridged by another linker, for example, a dihalide, to form a macrocyclic ether.

While specific examples of macrocycles derived directly from this compound are not prevalent in the literature, the principles of macrocyclization suggest its potential utility in the construction of these complex architectures.

| Macrocycle Type | Proposed Precursor from this compound | Key Ring-Closing Reaction |

| Macrocyclic Lactone | Ester of 3-hydroxybenzoic acid and a diol | Intramolecular esterification |

| Macrocyclic Ether | Bis(3-hydroxybenzamide) linked by a diamine | Intermolecular dietherification with a dihalide |

Organometallic Coordination Complexes

This compound can be derivatized to form ligands capable of coordinating with metal ions to create organometallic complexes. A common strategy involves the conversion of the acyl chloride to a hydrazide, which can then be used to synthesize Schiff base ligands.

The first step is the reaction of this compound with hydrazine hydrate (B1144303) to form 3-hydroxybenzohydrazide. This hydrazide can then be condensed with an aldehyde or a ketone to form a Schiff base ligand containing multiple donor atoms (N and O). The phenolic hydroxyl group and the hydrazone moiety provide suitable sites for coordination with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

These Schiff base ligands can act as bidentate or tridentate ligands, depending on the structure of the aldehyde or ketone used in their synthesis. The resulting metal complexes can exhibit interesting geometries and electronic properties, with potential applications in catalysis and materials science. The coordination of the metal to the ligand is typically confirmed by spectroscopic methods such as IR and UV-Vis, and the structure of the complexes can be elucidated by single-crystal X-ray diffraction.

| Ligand Type | Synthesis from this compound | Coordinating Metal Ions |

| Schiff Base | 1. Reaction with hydrazine to form 3-hydroxybenzohydrazide.2. Condensation with an aldehyde/ketone. | Cu(II), Ni(II), Co(II), Zn(II) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Hydroxybenzoyl chloride by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C.

In the ¹H NMR spectrum of this compound, four distinct signals are expected in the aromatic region, corresponding to the four protons on the benzene (B151609) ring, in addition to a signal for the hydroxyl proton. The electron-withdrawing nature of the acyl chloride group (-COCl) and the electron-donating nature of the hydroxyl group (-OH) significantly influence the chemical shifts of the aromatic protons.

The acyl chloride group de-shields protons at the ortho (C2, C6) and para (C4) positions, shifting them downfield. Conversely, the hydroxyl group shields these same positions. Given their meta-relationship in this molecule, their effects are combined. The proton at C2, being ortho to the strong deshielding -COCl group, is expected to resonate at the furthest downfield position. The proton at C6, ortho to the -OH group and meta to the -COCl group, will be shifted upfield relative to the C2 proton. The proton at C4, which is para to the hydroxyl group and meta to the acyl chloride, will also be shifted upfield. The proton at C5, situated between two carbons bearing hydrogen, will have its chemical shift influenced by its neighbors.

The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons will exhibit characteristic splitting patterns (coupling) due to interactions with adjacent protons. For instance, the H6 proton would likely appear as a doublet of doublets, being coupled to both H5 and H2.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | d (doublet) or dd (doublet of doublets) | Jortho ≈ 7-9 Hz |

| H-4 | ~7.3 - 7.5 | t (triplet) | Jortho ≈ 7-9 Hz |

| H-5 | ~7.1 - 7.3 | ddd (doublet of doublet of doublets) | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz |

| H-6 | ~7.6 - 7.8 | d (doublet) or dd (doublet of doublets) | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz |

| -OH | Variable (e.g., ~5.0 - 10.0) | s (singlet, broad) | N/A |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the carbonyl carbon of the acyl chloride group. The carbonyl carbon is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, causing it to appear significantly downfield, typically in the range of 160-180 ppm. stackexchange.comcompoundchem.com

The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the hydroxyl group (C3) will be shifted downfield due to the electronegativity of the oxygen. The carbon atom of the acyl chloride group (C1) will also be downfield. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the two substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-1 | ~135 - 138 |

| C-2 | ~130 - 133 |

| C-3 | ~155 - 158 |

| C-4 | ~118 - 122 |

| C-5 | ~125 - 128 |

| C-6 | ~120 - 124 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the COSY spectrum would show cross-peaks connecting adjacent aromatic protons. Specifically, correlations would be expected between H-4 and H-5, as well as between H-5 and H-6. A weaker, four-bond coupling might be observed between H-2 and H-6. This information is invaluable for confirming the substitution pattern on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. The HMQC/HSQC spectrum of this compound would display cross-peaks linking the ¹H signals to their corresponding ¹³C signals: H-2 with C-2, H-4 with C-4, H-5 with C-5, and H-6 with C-6. This allows for the direct and reliable assignment of the carbon signals for the protonated aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The carbonyl (C=O) stretching vibration of the acyl chloride group is one of the most intense and characteristic absorptions in the IR spectrum. For aromatic acyl chlorides like this compound, this band is typically observed at a high frequency, generally in the range of 1760-1810 cm⁻¹. ucalgary.calibretexts.org Conjugation with the benzene ring can slightly lower this frequency compared to aliphatic acyl chlorides. pg.edu.pl

Often, a weaker shoulder or a distinct second peak appears at a slightly lower frequency (around 1730-1750 cm⁻¹) due to Fermi resonance, an interaction between the fundamental C=O stretching vibration and an overtone of another vibration. libretexts.orgpg.edu.pl This doublet is highly characteristic of benzoyl chlorides. nist.gov In Raman spectroscopy, the carbonyl stretch is also observable, though typically weaker than in the IR spectrum.

The hydroxyl (-OH) group gives rise to several characteristic vibrations.

O-H Stretching: In the IR spectrum, the O-H stretching vibration appears as a strong, broad band, typically in the region of 3200-3600 cm⁻¹. msu.edu The broadening is a result of intermolecular hydrogen bonding. In Raman spectra, the O-H stretching mode is also present, often appearing in a similar region. researchgate.netnih.gov

O-H Bending: The in-plane bending of the O-H group typically results in a band in the 1330-1440 cm⁻¹ region of the IR spectrum.

C-O Stretching: The stretching of the carbon-oxygen single bond of the phenol (B47542) group gives a strong band in the IR spectrum, usually found between 1200 and 1260 cm⁻¹.

The combination of a high-frequency carbonyl stretch (often a doublet) and a broad hydroxyl stretch provides strong evidence for the structure of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Characteristic Frequency (cm⁻¹) |

| Acyl Chloride | C=O Stretch (Fundamental) | IR (Strong), Raman (Moderate) | 1760 - 1810 |

| Acyl Chloride | C=O Stretch (Fermi Resonance) | IR (Moderate) | 1730 - 1750 |

| Phenol | O-H Stretch | IR (Strong, Broad), Raman (Moderate) | 3200 - 3600 |

| Phenol | C-O Stretch | IR (Strong) | 1200 - 1260 |

| Aromatic Ring | C=C Stretch | IR, Raman (Moderate) | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | IR, Raman (Moderate) | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light.

In this compound, the primary chromophores are the benzene ring, the carbonyl group (C=O) of the acyl chloride, and the hydroxyl group (-OH) attached to the ring. The interaction of these groups gives rise to specific electronic transitions. The absorption of energy from UV or visible light causes electrons to jump from a lower energy orbital (like a π bonding orbital or a non-bonding orbital) to a higher energy anti-bonding orbital (π*). libretexts.org

The expected electronic transitions for this compound include:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of compounds with conjugated systems, such as the aromatic ring and the carbonyl group in this compound. youtube.com These transitions are typically of high intensity. The conjugated system of the benzene ring, in conjunction with the carbonyl group, results in a delocalized π-electron system. Extending conjugation generally leads to absorptions at longer wavelengths (a bathochromic shift). utoronto.ca

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the oxygen atoms of the carbonyl and hydroxyl groups, to a π* anti-bonding orbital. libretexts.org These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org

The presence of the hydroxyl group (-OH) as a substituent on the benzene ring can influence the absorption maxima by acting as an auxochrome, modifying the wavelength and intensity of the absorption.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π (bonding) → π (anti-bonding) | Aromatic Ring, Carbonyl Group | Shorter Wavelength (High Energy) |

| n → π | n (non-bonding) → π (anti-bonding) | Carbonyl Group, Hydroxyl Group | Longer Wavelength (Low Energy) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.

For this compound (C₇H₅ClO₂), High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous confirmation of its elemental formula. The monoisotopic mass of this compound is calculated to be 155.9978071 Da. nih.gov

In a mass spectrometer, molecules are ionized and then break apart into characteristic fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is dictated by the relative stability of the resulting carbocations and neutral losses. libretexts.org The presence of the aromatic ring lends stability to many of the resulting fragment ions. libretexts.org

The expected fragmentation pattern would likely involve the following key steps:

Molecular Ion (M⁺·): The initial ion formed upon electron ionization, with an m/z corresponding to the molecular weight of the compound (approximately 156 for the most common isotopes, ³⁵Cl). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would result in a characteristic M+2 peak.

Loss of Chlorine Radical: Cleavage of the C-Cl bond results in the formation of a stable 3-hydroxybenzoyl acylium ion. This is often a prominent peak in the spectra of acyl chlorides.

Loss of Carbon Monoxide: The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule, leading to the formation of a 3-hydroxyphenyl cation.

Loss of the Acyl Chloride Group: Fragmentation can also occur via the loss of the entire -COCl group, resulting in a hydroxyphenyl fragment.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 156 | [C₇H₅³⁵ClO₂]⁺· | C₇H₅ClO₂ | - |

| 121 | [C₇H₅O₂]⁺ | C₇H₅O₂ | ·Cl |

| 93 | [C₆H₅O]⁺ | C₆H₅O | CO (from m/z 121) |

X-ray Crystallography for Solid-State Structure Determination

A successful X-ray crystallographic analysis of this compound would yield a wealth of structural data. This would involve growing a suitable single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

While this technique provides the most accurate structural information for molecules in the solid state, a search of publicly available literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, specific experimental data on its solid-state structure is not available.

If such data were available, it would be presented in a standardized format, typically including the parameters outlined in the hypothetical table below. This information would be invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the planarity of the molecule in the solid state.

Table 3: Example of Crystallographic Data (Hypothetical Data for Illustration)

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 5.2, c = 14.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 605.4 |

| Z | The number of molecules per unit cell. | 4 |

| Key Bond Lengths (Å) | C=O, C-Cl, C-OH, C-C (aromatic) | e.g., C=O: 1.19, C-Cl: 1.79 |

| Key Bond Angles (°) | O=C-Cl, C-C-O (hydroxyl) | e.g., O=C-Cl: 120.5 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 3-Hydroxybenzoyl chloride. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic properties, which are essential for predicting its chemical behavior.

DFT has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations can predict a wide range of properties with a high degree of reliability.

The first step in a typical DFT study is the geometry optimization of the molecule, which involves finding the lowest energy arrangement of its atoms. For this compound, this process would likely be performed using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), which is known to provide accurate geometries for organic molecules. The optimization would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is significantly influenced by the interplay of the electron-withdrawing acyl chloride group and the electron-donating hydroxyl group. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.80 Å |

| C-OH Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C-O Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~118° |

| Dihedral Angle (Benzene Ring - COCl) | ~0° (planar) |

Note: These are typical values expected from DFT calculations and may vary slightly depending on the specific functional and basis set used.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands. Key vibrational modes for this compound would include the C=O stretching frequency of the acyl chloride, the O-H stretching of the hydroxyl group, and various C-C and C-H vibrations of the aromatic ring.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch | 1750 - 1800 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Cl Stretch | 700 - 800 |

Note: These frequencies are approximate and are often scaled to better match experimental values.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space at a given temperature. For this compound, an MD simulation could reveal the flexibility of the molecule, including the rotation of the hydroxyl and acyl chloride groups, and the out-of-plane vibrations of the benzene (B151609) ring. These simulations are particularly useful for understanding how the molecule might behave in different solvent environments and how it might interact with other molecules.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. For this compound, this can involve several approaches:

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a highly positive potential around the carbonyl carbon of the acyl chloride, indicating its susceptibility to nucleophilic attack.

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can quantify the reactivity of different atoms.

Transition State Theory: By calculating the energy of the transition state for a potential reaction, it is possible to predict the activation energy and, consequently, the reaction rate. This can be used to compare the feasibility of different reaction pathways and to understand the factors that control selectivity. For instance, computational modeling could be used to predict whether a nucleophile would preferentially attack the acyl chloride or if it would deprotonate the hydroxyl group under specific conditions.

Synthetic Utility and Advanced Material Precursors

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The dual functionality of 3-Hydroxybenzoyl chloride makes it a valuable reagent for constructing the core structures of many biologically active compounds. The acyl chloride provides a reactive handle for forming stable amide and ester bonds, while the hydroxyl group can be used for further derivatization or to modulate the pharmacological properties of the final molecule.

This compound is utilized in the multi-step synthesis of novel pharmaceutical compounds. Its ability to readily form amide and ester linkages is fundamental to its role. Research and patent literature demonstrate its application in creating intermediates for drugs targeting a range of diseases.

A notable application is in the synthesis of amido heteroaromatic compounds intended for the treatment of liver diseases. In one patented synthetic route, this compound is reacted with ethyl 2-amino-2-(hydroxyimino)acetate in the presence of pyridine (B92270) to form an N-acylated intermediate, specifically ethyl 2-(3-hydroxybenzamido)-2-(hydroxyimino)acetate. This intermediate is a key component in the construction of more complex therapeutic agents nih.gov.

Furthermore, a protected form of this compound serves as a precursor in the synthesis of ligands for the cannabinoid receptor 2 (CB2). These ligands are investigated for their potential in treating pain, inflammation, and immunomodulatory disorders. The synthesis involves using the acyl chloride to form a ketone, which is a central part of the final pharmacophore nih.gov. The compound is also a useful reagent in the preparation of substituted 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds known for a wide range of biological activities lookchem.com.

| Intermediate Name | Therapeutic Area | Synthetic Role of this compound |

| Ethyl 2-(3-hydroxybenzamido)-2-(hydroxyimino)acetate | Liver Disease | Acylating agent to form a key amide bond nih.gov. |

| 1-(3-hydroxyphenyl)heptan-1-one (from protected precursor) | Pain, Inflammation | Precursor for forming the ketone core of CB2 receptor ligands nih.gov. |

| Substituted 1,3,4-oxadiazoles | Various | Reagent for creating biologically active heterocyclic compounds lookchem.com. |

While the structural motifs present in this compound are relevant to agrochemical design, specific examples of its direct use as a precursor in the synthesis of commercial or late-stage developmental herbicides, insecticides, or fungicides are not prominently documented in publicly available scientific literature. In theory, its structure could be incorporated into compounds like benzoyl urea (B33335) insecticides or novel herbicides. However, concrete evidence of its application in this sector remains limited, distinguishing its role here from its more established use in pharmaceuticals.

Applications in Polymer Chemistry and Functional Material Development

The distinct functional groups of this compound allow it to participate in polymerization reactions and act as a precursor to materials with specialized properties. The interplay between the electron-withdrawing acyl chloride and the electron-donating hydroxyl group on the aromatic ring also influences the properties of the resulting materials.

This compound is a classic example of an AB-type monomer, where 'A' (acyl chloride) and 'B' (hydroxyl group) are two different functional groups that can react with each other in a step-growth polymerization. This self-polycondensation can produce wholly aromatic polyesters, known as poly(m-hydroxybenzoate). These polymers are noted for their thermal stability and chemical resistance.

The compound is also explicitly listed as a monomer in the fabrication of advanced separation membranes. In a patented process for creating composite polyamide membranes for water filtration, this compound is included with other polyfunctional amine and acyl halide monomers during interfacial polymerization rsc.org. The incorporation of the hydroxyl-bearing monomer can modify the surface properties of the membrane, such as hydrophilicity and charge, which are critical for filtration performance.

| Polymerization Type | Resulting Polymer Class | Specific Application |

| Self-Polycondensation | Aromatic Polyester | High-performance plastics |

| Interfacial Polymerization (co-monomer) | Polyamide | Thin-film composite membranes for filtration rsc.org. |

Beyond direct polymerization, this compound is a precursor for synthesizing molecules that are themselves monomers for high-performance materials or act as functional additives. A significant application is in the synthesis of substituted benzophenones, which are widely used as UV absorbers and photoinitiators.

Through a Friedel-Crafts acylation reaction with phenol (B47542), this compound can be used to synthesize 2,3'-dihydroxybenzophenone. Benzophenone (B1666685) derivatives are crucial for protecting materials from UV degradation. By incorporating them into plastics, coatings, and cosmetics, they absorb harmful UV radiation and dissipate it as heat, preventing photo-degradation of the host material nih.govresearchgate.netkyoto-u.ac.jp. These UV filters are essential for enhancing the longevity and stability of a wide range of consumer and industrial products. The synthesis of new benzophenone derivatives via the esterification of hydroxy-benzophenones with various acyl chlorides is an active area of research for developing novel and more efficient photoinitiators for UV-cured coatings researchgate.net.

| Functional Material | Synthetic Role of this compound | Key Application |

| Substituted Benzophenones (e.g., 2,3'-dihydroxybenzophenone) | Acylating agent in Friedel-Crafts reaction | UV absorbers and stabilizers in polymers and coatings nih.govresearchgate.netkyoto-u.ac.jp. |

| Poly(ether ketone)s (indirect) | Precursor to dihydroxybenzophenone (B1166750) monomers | High-performance thermoplastics with thermal stability. |

Contribution to Dye and Pigment Manufacturing Processes

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the reaction of a diazonium salt with an electron-rich coupling agent, such as a phenol or an aniline (B41778) derivative nih.govrsc.orgunb.ca. The phenolic ring in this compound is an activated aromatic system, suggesting its potential as a coupling component in dye synthesis.

However, despite this theoretical potential, the direct use of this compound in the manufacturing of specific dyes and pigments is not well-documented in scientific and industrial literature. The high reactivity of the acyl chloride group may complicate the standard diazotization and coupling reaction conditions, potentially leading to undesirable side reactions. Therefore, while related phenolic compounds are staples of the dye industry, the specific contribution of this compound remains largely unexploited or undocumented.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for 3-Hydroxybenzoyl Chloride Synthesis and Reactions

The synthesis of acyl chlorides from carboxylic acids often relies on stoichiometric chlorinating agents, which can be harsh and produce significant waste. Future research is increasingly focused on the development of novel catalytic systems that can facilitate this transformation with greater efficiency and selectivity. For a molecule like this compound, with its reactive hydroxyl group, chemoselectivity is a paramount concern.

Emerging research in catalysis for acyl chloride synthesis includes the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which allows for the rapid conversion of carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org Another area of exploration is visible-light photocatalysis, which has been shown to be effective for the synthesis of some acyl chlorides from aldehydes. organic-chemistry.org The development of heterogeneous catalysts is also a key trend, as they offer the advantage of easy separation and recyclability, contributing to more sustainable processes.

Exploration of Sustainable and Green Chemistry Pathways for Production and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including this compound. A primary goal is to move away from hazardous reagents and minimize waste generation. Traditional methods for acyl chloride synthesis often employ reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce corrosive byproducts. wikipedia.org

Future research will likely focus on several green chemistry avenues:

Alternative Chlorinating Agents: The exploration of safer, more environmentally benign chlorinating agents is a key area of research. This could include the development of solid-supported reagents or the use of in situ generated chlorinating species to reduce handling risks.

Biocatalysis: The use of enzymes to catalyze chemical transformations is a cornerstone of green chemistry. While the direct enzymatic synthesis of acyl chlorides is challenging, research into acylases and other enzymes for the selective acylation of amines and alcohols using carboxylic acids as precursors is ongoing. scispace.com This could provide an indirect green route to the products typically made from this compound.

Solvent Selection: The use of greener, bio-based solvents is another important aspect of sustainable chemistry. Research into solvents like Cyrene™, which is a bio-alternative to dipolar aprotic solvents, has shown promise in reducing the environmental impact of chemical reactions, such as the synthesis of amides from acyl chlorides. rsc.org

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemicals are produced, offering advantages in terms of safety, efficiency, and scalability. For the synthesis and reactions of a reactive intermediate like this compound, these technologies hold significant promise.

Flow Chemistry: Conducting reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher selectivity, and safer handling of hazardous reagents and intermediates. nih.gov For the synthesis of this compound, a flow process could enable the rapid and controlled reaction of 3-hydroxybenzoic acid with a chlorinating agent, minimizing the formation of byproducts. rochester.edu The enhanced mixing capabilities of microreactors can also lead to improved chemoselectivity, which is crucial for multifunctional compounds. nih.gov

Automated Synthesis Platforms: These platforms can integrate reaction execution, work-up, and purification, enabling high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. By automating the synthesis of derivatives from this compound, researchers can accelerate the discovery of new molecules with desired properties for applications in materials science and pharmaceuticals.

Advanced Derivatization for Tailored Material Properties

This compound is a valuable building block for the synthesis of a wide range of derivatives. Future research will continue to explore its use in creating advanced materials with tailored properties.

One promising area is the synthesis of high-performance polymers. Aromatic polyesters derived from hydroxybenzoic acids are known for their exceptional thermal stability and mechanical strength. For example, Vectran®, a liquid-crystal polymer, is produced from 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid. wikipedia.org The unique meta-substitution pattern of this compound could be exploited to create novel polymers with distinct properties, such as altered solubility, processability, or thermal behavior.

Furthermore, the derivatization of this compound can lead to the synthesis of complex organic molecules with specific biological activities. For instance, conjugates of phenazine-1-carboxylic acid with 3-hydroxybenzoic acid esters have been synthesized and evaluated for their fungicidal activity. nih.gov The ability to readily introduce the 3-hydroxybenzoyl moiety into a larger molecule makes it a valuable tool in the development of new pharmaceuticals and agrochemicals.

Computational Design and Prediction of New this compound-Based Systems

Computational chemistry is becoming an indispensable tool in modern chemical research. Methods such as Density Functional Theory (DFT) can be used to model the electronic structure and reactivity of molecules, providing valuable insights that can guide experimental work. researchgate.netrsc.org

For this compound, computational studies can be employed to:

Predict Reactivity: DFT calculations can help to predict the reactivity of the acyl chloride and hydroxyl groups towards different reagents, aiding in the design of selective reactions.

Design Novel Derivatives: By modeling the properties of virtual derivatives of this compound, researchers can identify candidates with desired electronic, optical, or biological properties before committing to their synthesis in the laboratory.

Elucidate Reaction Mechanisms: Computational studies can provide a detailed understanding of the mechanisms of reactions involving this compound, which can be used to optimize reaction conditions and improve yields. researchgate.net

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new materials and molecules derived from this compound.

Strategies for Enhanced Atom Economy and Waste Minimization in Related Syntheses

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Traditional methods for synthesizing acyl chlorides can have poor atom economy due to the formation of stoichiometric byproducts.

For the synthesis of this compound from 3-hydroxybenzoic acid and thionyl chloride, the reaction is as follows:

C₇H₆O₃ + SOCl₂ → C₇H₅ClO₂ + SO₂ + HCl

The atom economy for this reaction can be calculated as:

(Molecular Weight of C₇H₅ClO₂) / (Molecular Weight of C₇H₆O₃ + Molecular Weight of SOCl₂) x 100%

This calculation highlights the inherent inefficiency of this common synthetic route, as a significant portion of the reactant atoms end up in the byproducts, sulfur dioxide and hydrogen chloride.

Future research will focus on developing synthetic strategies with improved atom economy. This could involve:

Catalytic Direct Chlorination: The development of catalytic methods that use a simple chlorine source and generate minimal waste.

Alternative Synthetic Routes: Exploring entirely new synthetic pathways to this compound that avoid the use of traditional chlorinating agents.

Waste Valorization: Investigating methods to convert the byproducts of existing syntheses into valuable chemicals.

By focusing on these strategies, the chemical industry can move towards more sustainable and economically viable processes for the production of this compound and other important chemical intermediates.

Q & A